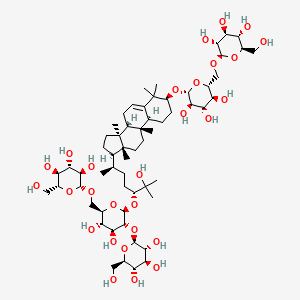
DNA-PK-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-7 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is one of the primary mechanisms for repairing DNA double-strand breaks in mammalian cells . Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Preparation Methods
The synthesis of DNA-PK-IN-7 involves multiple steps, starting from commercially available precursors. One of the synthetic routes includes the preparation of intermediate compounds through a series of reactions such as nitration, reduction, and cyclization . The final product is obtained through purification and crystallization processes. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the synthesis to multigram quantities .
Chemical Reactions Analysis
DNA-PK-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
DNA-PK-IN-7 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of DNA-PK in cancer cell survival and to develop new cancer therapies that target DNA repair mechanisms.
Genome Editing: Inhibition of DNA-PK can improve the efficiency and precision of CRISPR/Cas9-mediated genome editing by preventing the repair of DNA double-strand breaks.
Molecular Biology: This compound is used to investigate the molecular mechanisms of DNA repair and to identify new targets for drug development.
Mechanism of Action
DNA-PK-IN-7 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. DNA-PK is a heterotrimeric complex composed of the DNA-PK catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer . Upon binding to DNA double-strand breaks, DNA-PKcs undergoes autophosphorylation, which activates its kinase activity. This compound binds to the ATP-binding site of DNA-PKcs, preventing its autophosphorylation and subsequent activation . This inhibition disrupts the NHEJ pathway, leading to the accumulation of unrepaired DNA double-strand breaks and ultimately cell death .
Comparison with Similar Compounds
DNA-PK-IN-7 is one of several DNA-PK inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
Vanillin Derivatives: These compounds have been identified as DNA-PK inhibitors with potential anticancer properties.
This compound is unique in its high selectivity and potency, making it a valuable tool for studying DNA repair mechanisms and developing new therapeutic strategies .
Properties
Molecular Formula |
C19H21N9O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |
InChI |
InChI=1S/C19H21N9O2/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24) |
InChI Key |
PXXQWMSFNNLRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



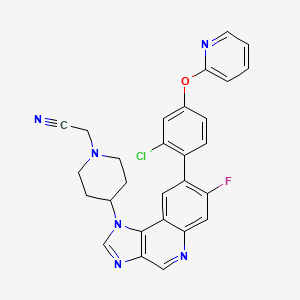
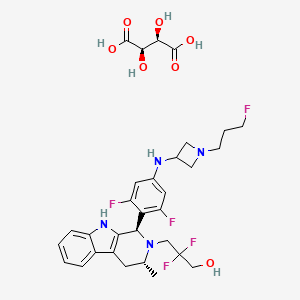
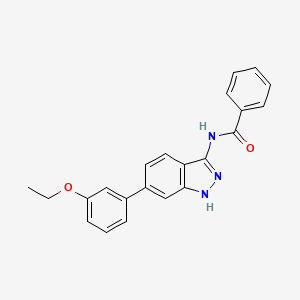
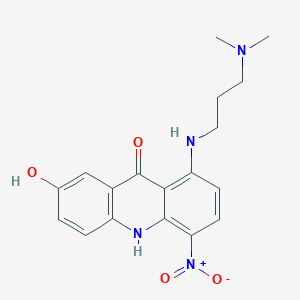
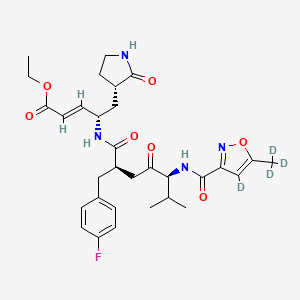
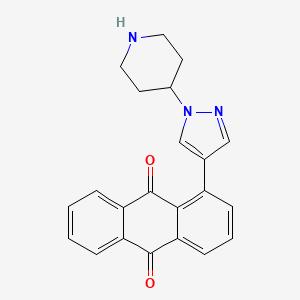
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
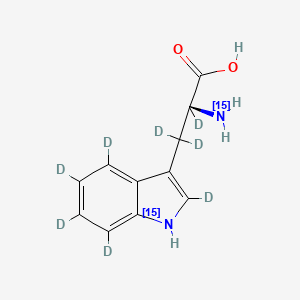
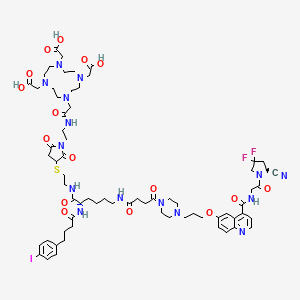
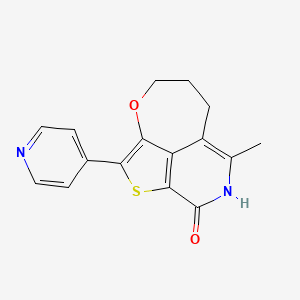

![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
